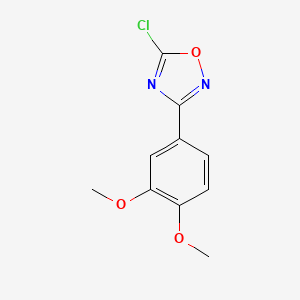

5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Overview

Description

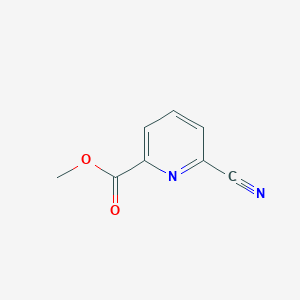

5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.65 .

Molecular Structure Analysis

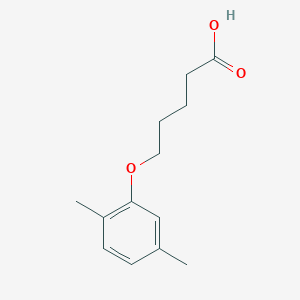

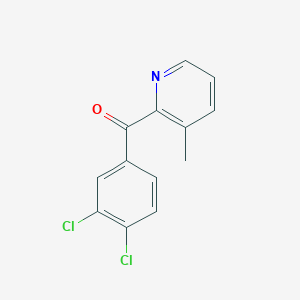

The molecular structure of this compound consists of an oxadiazole ring substituted with a chloro group at the 5th position and a 3,4-dimethoxyphenyl group at the 3rd position .Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 363.3±42.0 °C, and its predicted density is 1.256±0.06 g/cm3 . The compound has a predicted pKa of -4.70±0.50 .Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

The compound 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, through derivatives synthesized from its base structure, has been shown to possess significant antimicrobial and anti-proliferative activities. N-Mannich bases derived from this oxadiazole displayed inhibitory activity against pathogenic bacteria and the yeast-like fungus Candida albicans. Specifically, piperazinomethyl derivatives demonstrated broad-spectrum antibacterial activities, with minimal inhibitory concentration (MIC) ranging from 0.5–8 μg/mL, showcasing potent activity against tested Gram-positive bacteria. Moreover, these compounds exhibited anti-proliferative activity against various human cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer, indicating their potential in cancer therapy research (L. H. Al-Wahaibi et al., 2021).

Anticancer Evaluation

Another study focused on the synthesis of 1,3,4-oxadiazole derivatives with the 5-chloro-3-(3,4-dimethoxyphenyl) motif, which showed excellent activity against breast cancer cell lines. This highlights the compound's utility in developing new anticancer agents, providing a foundation for future research into its efficacy across a range of cancer types (N. Polkam et al., 2021).

Molecular Structure Analysis

Research into the molecular structure of oxadiazole derivatives, including those related to this compound, has provided insights into their electronic and spectral properties. Studies have calculated molecular diagrams and dipole moments, contributing to a deeper understanding of the compound's chemical behavior and potential interactions with biological targets (A. Lutskii et al., 1970).

Neuroprotective Potential

Chroman/catechol hybrids containing the 1,2,4-oxadiazole ring, including the 5-chloro-3-(3,4-dimethoxyphenyl) variant, have been evaluated for their neuroprotective potential. These compounds have shown activity in protecting neuronal cells from oxidative stress-induced cell death, suggesting their application in researching therapies for neurodegenerative diseases (M. Koufaki et al., 2010).

Synthesis and Characterization of Heterocyclic Compounds

Further research has involved the synthesis and characterization of new heterocyclic compounds based on the 1,3,4-oxadiazole structure. These studies provide foundational knowledge for the chemical modification and application of this compound in various biological and pharmaceutical contexts (Z. Abbas et al., 2017).

Mechanism of Action

Target of Action

Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a potential multi-target activity for this compound.

Mode of Action

Without specific studies, it’s hard to determine the exact mode of action of this compound. Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Compounds with similar structures have been found to have various effects, such as inhibitory activity against certain viruses .

Biochemical Analysis

Biochemical Properties

5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting potential antioxidant properties . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and potentially affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can modulate gene expression, leading to changes in the production of proteins that regulate cell growth and survival . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, which can impact energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating enzyme activity and gene expression . Its stability and efficacy can be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze the oxidation and reduction of various substrates, influencing metabolic flux and the levels of specific metabolites . This compound can also affect the activity of cofactors, such as NADH and FADH2, which play crucial roles in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments . The compound’s distribution can influence its overall efficacy and the extent of its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action . The presence of this compound in these compartments can modulate its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name |

5-chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEMIGZRMCNGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluoro-4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1452858.png)

![N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine](/img/structure/B1452866.png)